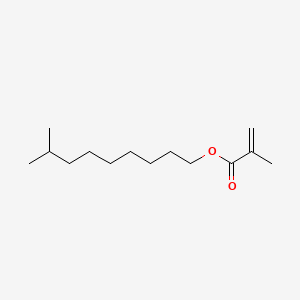
Isodecyl methacrylate
Cat. No. B1585000
Key on ui cas rn:
29964-84-9
M. Wt: 226.35 g/mol
InChI Key: COCLLEMEIJQBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05037978
Procedure details


Four hundred seventy four grams (3.0 moles) of isodecyl alcohol, 750 g (7.5 moles) of methyl methacrylate (MMA), 1.75 g (3.0 millimol) of hafnium actylacetonate, and 50 mg diethylhydroxylamine and 25 mg phenothiazine free radical polymerization inhibitors, are added to a 3 liter flask equipped with an agitator, thermometer, and a 10-plate Oldershaw fractional distillation column. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol was removed from the upper part of the fractionating column. The reaction was continued in this manner for approximately 90 minutes while the temperature at the top of the column was 65°-67° C. and the temperature in the pot was 106°-124° C. Excess MMA was removed under vacuum and the resulting IDMA was isolated (660 grams, 99.0% yield) and analyzed. Gas-liquid chromatographic (GLC) analysis showed >99.9% conversion of isodecanol to IDMA of 99.8% purity.


[Compound]
Name
hafnium actylacetonate
Quantity
1.75 g
Type
reactant
Reaction Step One




Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].[C:12](OC)(=[O:16])[C:13]([CH3:15])=[CH2:14].C(N(CC)O)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[C:12]([O:11][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])(=[O:16])[C:13]([CH3:15])=[CH2:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC(C)C)O
|
|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
[Compound]
|
Name
|
hafnium actylacetonate
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(O)CC
|
|
Name
|
|
|
Quantity
|
25 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC(C)C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to a 3 liter flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with an agitator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
thermometer, and a 10-plate Oldershaw fractional distillation column
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed from the upper part of the fractionating column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 65°-67° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pot was 106°-124° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess MMA was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting IDMA was isolated (660 grams, 99.0% yield)
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
